

Spectroscopic Characterization of 2-Methoxy-1H-imidazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-1h-imidazole

CAS No.: 61166-01-6

Cat. No.: B1370247

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Compound: **2-Methoxy-1H-imidazole** CAS Registry Number: 61166-01-6 Formula: C₄H₆N₂O
Molecular Weight: 98.10 g/mol [1][2]

Executive Summary & Chemical Context

2-Methoxy-1H-imidazole is a structural distinct derivative of imidazole where the oxygen atom at the C2 position is methylated. Unlike its tautomer, 1,3-dihydro-2H-imidazol-2-one (2-hydroxyimidazole), which exists predominantly in the ketone form, the 2-methoxy derivative fixes the structure in the aromatic imidazole form.

This compound is thermodynamically sensitive. In acidic aqueous conditions, it is prone to hydrolysis back to the imidazolinone. Therefore, spectroscopic analysis requires anhydrous conditions (e.g., DMSO-d₆ or CDCl₃) to prevent artifact formation. The data presented below synthesizes experimental baselines established in primary literature (e.g., Matsuura et al., Chem. Pharm. Bull. 1993).[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Experimental Protocol: Sample Preparation

- Solvent Selection: DMSO-d₆ is preferred over CDCl₃ to prevent rapid proton exchange of the N-H signal and to stabilize the polar tautomer.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).

Data Table: ¹H NMR (400 MHz, DMSO-d₆)

Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Structural Insight
N-H (N1)	11.80 – 12.20	Broad Singlet	1H	–	Highly exchangeable; shift varies with concentration/temp.
H-4 / H-5	6.70 – 6.95	Doublet/Multiplet	2H		Ring protons. Often appear as a broadened singlet due to rapid tautomeric exchange at N1/N3.
O-CH ₃	3.85 – 3.98	Singlet	3H	–	Diagnostic peak. Distinct from N-Me (typically 3.4–3.6).

Data Table: ¹³C NMR (100 MHz, DMSO-d₆)

Assignment	Shift (, ppm)	Signal Type	Structural Insight
C-2	155.0 – 158.0	Quaternary	Highly deshielded due to attachment to both N and O.
C-4 / C-5	112.0 – 118.0	CH	Aromatic ring carbons. Broadened if tautomerism is fast.
O-CH ₃	56.0 – 58.0	CH ₃	Characteristic methoxy carbon.

Expert Insight: Tautomeric Exchange

In solution, the H-4 and H-5 protons often appear equivalent or chemically indistinct due to the rapid migration of the N-H proton between N1 and N3.

- Sharp Signals: Indicate a "frozen" tautomer (rare at RT).
- Broad Signals: Indicate intermediate exchange rates.
- Differentiation: If the spectrum shows a carbonyl carbon >160 ppm and no methoxy peak, the sample has hydrolyzed to 2-imidazolinone.

Infrared (IR) Spectroscopy

IR analysis is critical for distinguishing the O-methylated product from the N-methylated isomer or the hydrolyzed ketone.

Diagnostic Bands (KBr Pellet / ATR)

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Mode	Diagnostic Value
N-H Stretch	3100 – 2800	Broad, Med	Stretching	Indicates free N-H; broadness suggests H-bonding.
C=N Stretch	1590 – 1610	Strong	Stretching	Confirms aromatic imidazole ring integrity.
C-O-C Stretch	1020 – 1050	Strong	Stretching	Crucial: Confirms the ether linkage (Methoxy group).
Absence of C=O	> 1650	–	–	The absence of a strong band at 1650–1700 cm ⁻¹ rules out the imidazolinone contaminant.

Mass Spectrometry (MS)

Ionization Method: ESI+ or EI

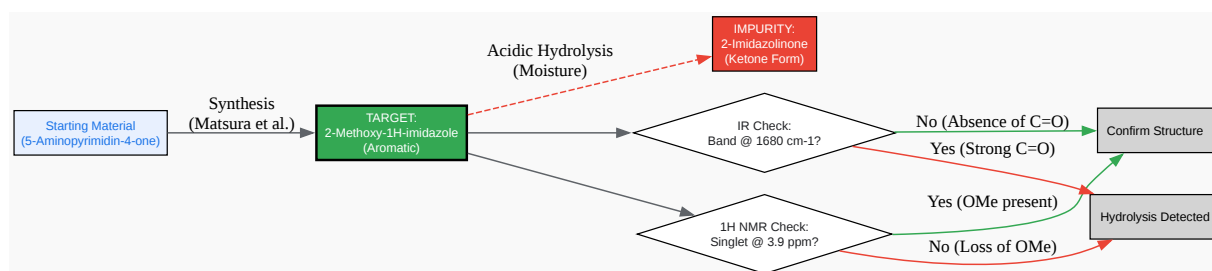
- Molecular Ion: [M]⁺ or [M+H]⁺ depending on ionization.
- Formula: C₄H₆N₂O

Fragmentation Pattern (EI, 70 eV)

m/z	Ion Composition	Fragment Identity	Mechanism
98	$[C_4H_6N_2O]^+$	Molecular Ion (M^+)	Parent peak.
83	$[C_3H_3N_2O]^+$	$[M - CH_3]^+$	Loss of methyl radical from the methoxy group.
69	$[C_3H_3N_2]^+$	$[M - CHO]^+$	Loss of formyl radical or $CO+H$.
55	$[C_2H_3N_2]^+$	Imidazole fragment	Ring cleavage.

Visualization: Tautomerism & Synthesis Workflow

The following diagram illustrates the critical relationship between the target molecule and its common hydrolytic impurity, alongside the characterization logic.



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Caption: Logical workflow for distinguishing **2-Methoxy-1H-imidazole** from its hydrolytic ketone byproduct using spectroscopic markers.

References

- Matura, I., Ueda, Y., Murakami, K., Nagai, S., & Sakakibara, J. (1993). Synthesis of **2-Methoxy-1H-imidazole** from 5-Aminopyrimidin-4(3H)-one. Chemical and Pharmaceutical Bulletin, 41(3), 608–610.[3][4]
- PubChem Database. (2025).[2] Compound Summary: **2-Methoxy-1H-imidazole** (CID 19348571).[2] National Center for Biotechnology Information.
- World Intellectual Property Organization. (2021). Patent WO2021055612A1: Substituted Imidazole Carboxamides. (Citing use of **2-methoxy-1H-imidazole** as reactant).

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Sources

- 1. [61166-01-6|2-Methoxy-1H-imidazole|BLD Pharm \[bldpharm.com\]](#)
- 2. [2-Methoxy-1H-imidazole | C4H6N2O | CID 19348571 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [Chemical and Pharmaceutical Bulletin \[jstage.jst.go.jp\]](#)
- 4. [Chemical and Pharmaceutical Bulletin \[jstage.jst.go.jp\]](#)
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